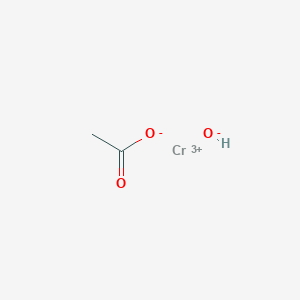

Chromium(3+);acetate;hydroxide

Description

Overview of Chromium Coordination Chemistry with Organic Ligands

The coordination chemistry of chromium(III) with organic ligands is a vast and well-studied field. The Cr(III) ion, with its d³ electron configuration, typically forms kinetically robust octahedral complexes, a stability that has made it a cornerstone in the study of coordination compounds. researchgate.netwikipedia.org This inherent stability allows for the formation of a wide array of complexes with various organic ligands. These ligands can coordinate to the chromium center through different donor atoms, most commonly oxygen and nitrogen.

The nature of the organic ligand plays a crucial role in determining the properties and reactivity of the resulting chromium(III) complex. For instance, the reaction of chromium(II) precursors with ligands like 2,2'-bipyridine (B1663995) can lead to the formation of Cr(III) complexes containing redox-active ligands. acs.org The electronic structure and magnetic properties of these complexes are of significant fundamental interest. researchgate.netacs.org

Researchers have successfully synthesized and characterized chromium(III) complexes with a variety of organic molecules, including:

N-heterocyclic compounds like nicotinic acid. researchgate.net

Carboxylates such as citrate. researchgate.net

Natural flavonoids like chrysin. nih.gov

Polypyridyl ligands. rsc.org

The specific ligand environment around the Cr(III) ion has a profound impact on the biological activity and bioavailability of the chromium complex. nih.gov The use of different organic ligands allows for the fine-tuning of the electronic and steric properties of the resulting coordination compounds, leading to applications in areas such as catalysis and materials science. nih.govrsc.org

Significance of Polynuclear Chromium(III) Carboxylates

Polynuclear chromium(III) carboxylates are a noteworthy class of coordination compounds characterized by the presence of multiple chromium ions bridged by carboxylate ligands, such as acetate (B1210297). These complexes have garnered significant interest due to their intriguing molecular structures and magnetic properties. researchgate.netnih.govhuji.ac.ilosti.gov A common structural motif in basic chromium carboxylates is the trinuclear cation, [Cr₃O(O₂CR)₆(H₂O)₃]⁺, which features a central oxo ligand bridging three chromium(III) ions. wikipedia.org This same fundamental structure is also observed for iron and manganese. wikipedia.org

The significance of these polynuclear complexes extends to practical applications. They are utilized commercially as mordants in the textile industry for dyeing and printing, in tanning processes, and as catalysts for various chemical reactions, including olefin polymerization. researchgate.netnih.govnih.gov For example, basic chromium acetates are employed to fix certain dyes in fabrics and are also used in the production of organic chromium dyes. nih.gov

Furthermore, research has revealed the existence of even larger, more complex polynuclear chromium carboxylates. For instance, refluxing an aqueous solution of the trinuclear "basic" chromium acetate can lead to the formation of a novel cyclic octanuclear complex, [Cr₈(OH)₁₂(OAc)₁₂]. nih.govhuji.ac.ilosti.gov This octanuclear structure consists of eight Cr(III) ions in a ring, bridged by a combination of hydroxo and acetato ligands. nih.govhuji.ac.ilosti.gov The study of such complex structures provides valuable insights into the self-assembly processes in chromium chemistry and their potential for creating new materials with unique magnetic and catalytic properties. researchgate.net

Nomenclature and Structural Ambiguity of Chromium(III) Acetate Hydroxide (B78521)

The nomenclature and structural representation of chromium(III) acetate hydroxide are marked by considerable complexity and ambiguity. The compound is often referred to by a variety of names, including "basic chromium acetate," "chromium acetate, basic," and "chromic acetate." wikipedia.orgalfa-chemistry.comamericanelements.com This variety in naming reflects the intricate and often ill-defined nature of the substance. Commercial chromium(III) acetate is not a single, simple compound but rather a mixture of different polynuclear species. researchgate.net

Structurally, the situation is equally complex. While the formula Cr₃(OH)₂(CH₃COO)₇ is often used, this is a simplification. americanelements.com One of the most well-characterized species within "basic chromium acetate" is the trinuclear cation [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺. wikipedia.org In this structure, three octahedral Cr(III) centers are linked by a central oxygen atom and six bridging acetate ligands. wikipedia.org

However, other structural forms exist. One reported coordination complex has the formula [Cr₂(OH)₃(OAc)₃]₄, which is described as a tetramer of binuclear subunits linked by acetate and hydroxide ligands. wikipedia.org Further complicating matters, ion-exchange chromatography of commercial chromium(III) acetate samples has revealed the presence of several different species, including the aforementioned [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ and other charged purple complexes, as well as neutral violet complexes like [Cr₈(OH)₈(O₂CCH₃)₁₆]. researchgate.net The molecular formula is sometimes given as C₁₄H₃₂Cr₃O₁₆, which appears to be a hydrated form. nih.govnih.gov This structural diversity arises from the various ways that acetate and hydroxide ions can bridge multiple chromium centers, leading to a range of polynuclear complexes in aqueous solutions. onepetro.org

Historical Context of Research on Basic Chromium(III) Acetates

Research into basic chromium(III) acetates has a long history, with interest in these compounds dating back over a century. The original procedure for preparing what is commonly known as basic chromium acetate was published in 1909. wikipedia.org Since then, these salts have continuously attracted the attention of chemists due to their distinctive structures and colorful nature. wikipedia.org

Early applications of these compounds were primarily in the dyeing and tanning industries, where they were used as mordants. nih.govnih.gov The term "basic" was used to describe these chromium acetates to distinguish them from the simple, neutral chromium(III) acetate, for which there is little evidence of its existence without an oxo or hydroxo ligand. wikipedia.org

Throughout the 20th century, research focused on understanding the complex nature of these compounds in solution. A journal article from as early as 1937 discussed the behavior of chromium acetate in qualitative analysis, indicating a long-standing effort to characterize these substances. acs.org Later studies in the late 20th and early 21st centuries employed more advanced analytical techniques, such as ion-exchange chromatography and X-ray crystallography, to unravel the complex mixture of polynuclear species present in commercial chromium acetate. nih.govhuji.ac.ilresearchgate.net These investigations led to the characterization of the well-known trinuclear oxo-centered complex and the discovery of larger cyclic structures, such as the octanuclear complex. nih.govhuji.ac.ilwikipedia.org The complex chemistry of chromium is a subject of ongoing research to fully understand the mechanisms of change that chromium(III) acetate undergoes in aqueous solutions. researchgate.netonepetro.org

Structure

2D Structure

Properties

Molecular Formula |

C2H4CrO3+ |

|---|---|

Molecular Weight |

128.05 g/mol |

IUPAC Name |

chromium(3+);acetate;hydroxide |

InChI |

InChI=1S/C2H4O2.Cr.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-2 |

InChI Key |

KNVBPUFDKSKOFA-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)[O-].[OH-].[Cr+3] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Chromium Iii Acetate Hydroxide

Reduction-Based Synthetic Approaches from Chromium(VI) Precursors

The initial step is the reduction of an aqueous solution of a Cr(VI) compound. This is typically carried out in an acidic medium, which facilitates the reduction process. acs.org Common reducing agents include sulfur dioxide (SO₂) and simple alcohols like ethanol (B145695) (C₂H₅OH). prepchem.com

Using Sulfur Dioxide: When SO₂ is bubbled through a solution of potassium dichromate, the solution's color changes from orange-yellow to a pure green, indicating the complete reduction to Cr(III). prepchem.com The excess SO₂ is subsequently removed by boiling the solution.

Using Ethanol: Alternatively, the reduction can be achieved by adding ethanol to a Cr(VI) solution acidified with a strong acid, such as hydrochloric acid. The mixture is then boiled to remove the oxidation product, acetaldehyde, and any unreacted alcohol. prepchem.com

Once the Cr(III) salt solution is obtained, the next step is the precipitation of chromium(III) hydroxide (B78521). This is accomplished by carefully adding a base, typically concentrated ammonia (B1221849) water, to the heated solution. prepchem.com It is crucial to avoid a large excess of ammonia to prevent the formation of soluble chromium ammine complexes. prepchem.com The resulting gelatinous precipitate of chromium(III) hydroxide is then filtered and washed thoroughly with hot water to remove soluble byproducts. prepchem.com

In the final stage, the moist, freshly precipitated chromium(III) hydroxide is dissolved in glacial acetic acid. prepchem.com Evaporation of this solution yields the chromium(III) acetate (B1210297) hydroxide product. prepchem.com The variability in the amount of water and the extent of hydrolysis during this final step contributes to the complex nature of the final product.

| Method | Cr(VI) Precursor | Reducing Agent | Key Steps | Reference |

| Sulfur Dioxide Reduction | Potassium Dichromate or Chromium(VI) Oxide | Sulfur Dioxide (SO₂) | 1. Reduction in aqueous solution. 2. Precipitation of Cr(OH)₃ with ammonia. 3. Reaction with acetic acid. | prepchem.com |

| Alcohol Reduction | Potassium Dichromate or Chromium(VI) Oxide | Ethanol (in HCl) | 1. Reduction in acidified solution. 2. Precipitation of Cr(OH)₃ with ammonia. 3. Reaction with acetic acid. | prepchem.com |

Hydrolysis-Condensation Synthesis of Polynuclear Species

The formation of chromium(III) acetate hydroxide is fundamentally a process of hydrolysis and condensation. In aqueous solutions, the chromium(III) ion, typically present as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, undergoes hydrolysis, where water molecules coordinated to the chromium ion act as acids, releasing protons. nih.gov This process is highly dependent on pH. nih.govonepetro.org

As the pH of a chromium(III) solution is raised above ~3-4, hydrolysis becomes significant, leading to the formation of hydroxo- and dihydroxo-bridged polynuclear complexes. nih.gov This polymerization process, known as olation, involves the formation of M-OH-M bridges. In the presence of acetate ions, these can co-ligate with the chromium centers, leading to the formation of complex structures where chromium ions are bridged by both hydroxide and acetate groups. diva-portal.org

A well-known example of a polynuclear chromium acetate complex is the trinuclear cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. researchgate.net This and similar structures are formed through hydrolysis and condensation reactions. With further increases in pH or upon heating, these smaller clusters can aggregate to form larger, more complex polynuclear species, such as the cyclic octanuclear complex [Cr₈(OH)₈(O₂CCH₃)₁₆]. researchgate.net Continued hydrolysis, where hydroxyl groups progressively replace acetate ligands, ultimately leads to the precipitation of insoluble chromium(III) hydroxide. onepetro.orgscribd.com

The sequence can be summarized as:

Hydrolysis: [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

Olation (Dimerization): 2[Cr(H₂O)₅(OH)]²⁺ → [(H₂O)₄Cr(μ-OH)₂Cr(H₂O)₄]⁴⁺ + 2H₂O

Further Condensation & Acetate Coordination: Formation of larger oligo- and polymers with both hydroxo and acetate bridging ligands. nih.govdiva-portal.org

These reactions illustrate that "chromium(III) acetate hydroxide" is not a single species but rather an intermediate point along a continuum of hydrolysis and polymerization products.

Role of Reaction Conditions in Product Formation (e.g., pH, Temperature, Reactant Ratios)

The specific structure and composition of the resulting chromium(III) acetate hydroxide complex are critically dependent on the reaction conditions. The interplay between pH, temperature, and reactant concentrations dictates the kinetics and thermodynamics of the synthesis, steering the reaction towards different products.

pH: The pH of the solution is arguably the most critical parameter.

Below pH 3-4: Chromium(III) exists primarily as mononuclear hydrated ions. nih.gov

pH 4-5: Hydrolysis and polymerization begin, leading to the formation of polynuclear species. nih.gov This is a typical pH range for synthesizing many acetate-hydroxide complexes.

Above pH 5: The solubility of chromium(III) decreases sharply, and extensive precipitation of chromium(III) hydroxide or highly condensed acetate hydroxide species occurs. nih.gov

pH 7-10: The rate of precipitation from chromium acetate solutions increases significantly as pH rises within this range. onepetro.org An induction period precedes precipitation, which shortens dramatically at higher pH values. onepetro.org For instance, at 25°C, the induction period can decrease from 1,200 minutes at pH 7 to under 200 minutes at pH 10. onepetro.org

Temperature: Temperature influences the rate of both hydrolysis and precipitation.

Increased Temperature: Higher temperatures accelerate the rate of precipitation and shorten the induction period. onepetro.orgonepetro.org For example, increasing the temperature from 25°C to 45°C significantly increases the precipitation rate. onepetro.org

Controlled Temperature: Some synthetic procedures specify a narrow temperature range to obtain a product with desired properties, such as high solubility. One patented method for producing highly soluble chromium hydroxide requires the reaction temperature to be maintained between 0°C and 50°C to prevent the formation of insoluble aggregates. google.com

Reactant Ratios: The molar ratio of acetate to chromium (OAc/Cr) has a significant effect on the stability of the complexes in solution.

Higher Acetate Concentration: An increased concentration of acetate ions can delay the onset of precipitation. onepetro.orgonepetro.org The acetate ligands compete with hydroxide ions for coordination sites on the chromium centers, slowing down the hydrolysis and condensation reactions that lead to insoluble products.

The following table summarizes the influence of these key parameters:

| Parameter | Effect | Typical Conditions & Outcomes | References |

| pH | Controls hydrolysis, polymerization, and precipitation. | < 4: Mononuclear species. 4-5: Polynuclear complexes form. > 7: Rapid precipitation. | nih.govonepetro.orgonepetro.org |

| Temperature | Affects reaction and precipitation rates. | Higher temp accelerates precipitation. Controlled temps (e.g., 10-40°C) can yield more soluble products. | onepetro.orggoogle.com |

| OAc/Cr Ratio | Influences solution stability and precipitation kinetics. | Higher ratios delay precipitation by stabilizing soluble complexes. | onepetro.orgonepetro.org |

Comparison of Synthetic Pathways and Resultant Complex Variabilities

The different synthetic methodologies for chromium(III) acetate hydroxide lead to products with considerable structural and compositional variability. Commercial chromium(III) acetate itself is often described as an ill-defined mixture of compounds rather than a single, pure substance. researchgate.net

Reduction from Cr(VI) vs. Direct Synthesis/Hydrolysis: The reduction-based pathway provides a method for producing Cr(III) salts from readily available but toxic Cr(VI) precursors. prepchem.com This route typically involves the intermediate formation and isolation of chromium(III) hydroxide, which is then reacted with acetic acid. The final product's nature depends heavily on the conditions of the final dissolution and evaporation step.

Direct synthesis, such as reacting chromium(III) oxide with acetic acid or the controlled hydrolysis of a simple chromium(III) salt in the presence of acetate, offers an alternative. These methods directly target the formation of polynuclear complexes through hydrolysis and condensation.

The key distinction lies in the control over the final product. Both pathways can lead to a mixture of species. Ion-exchange chromatography of commercial chromium(III) acetate samples has revealed the presence of multiple components, including the well-known trinuclear cation [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ alongside other charged and neutral polynuclear complexes. researchgate.net

Resultant Complex Variabilities: The term "Chromium(III) acetate hydroxide" can refer to a range of compounds with varying numbers of chromium atoms and different ratios of acetate and hydroxide ligands. Studies have identified and characterized various structures, including:

Trinuclear Cations: [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺, a common motif where an oxygen atom is at the center of a triangle of chromium atoms. acs.orgresearchgate.net

Hexanuclear Complexes: A cyclic, hexanuclear compound, [Cr₆(OH)₁₀(O₂CCH₃)₆(H₂O)₄]²⁺, has been isolated from heated aqueous solutions of trinuclear chromium acetate. researchgate.net

Octanuclear Complexes: A neutral, cyclic octanuclear complex, [Cr₈(OH)₈(O₂CCH₃)₁₆], has been found to crystallize from aqueous solutions of commercial chromium acetate. researchgate.net

This inherent variability means that the properties and reactivity of a "chromium(III) acetate hydroxide" sample can differ significantly depending on its specific synthetic history. The conditions of its preparation—pH, temperature, reactant ratios, and even aging time—all leave an imprint on the final distribution of polynuclear species in the product. researchgate.netnih.govonepetro.org

Structural Elucidation and Advanced Characterization of Chromium Iii Acetate Hydroxide Complexes

Experimental Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure, bonding, and electronic properties of chromium(III) acetate (B1210297) hydroxide (B78521) complexes. Each technique provides a unique window into the complex's nature, and a combination of these methods is often required for a complete picture.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and probing the coordination environment of the acetate and hydroxide ligands in chromium(III) acetate hydroxide complexes. The vibrational frequencies of the carboxylate group (COO⁻) of the acetate ligand are particularly sensitive to its coordination mode.

Key vibrational bands and their assignments in the analysis of these complexes include:

Asymmetric and Symmetric COO⁻ Stretching: The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group provide insight into its binding mode (ionic, unidentate, bidentate, or bridging). researchgate.netoptica.org For instance, a larger separation (Δν = νₐₛ - νₛ) between these two bands compared to the free acetate ion is indicative of unidentate coordination, while a smaller separation suggests bidentate or bridging coordination.

Cr-O Stretching: The low-frequency region of the IR spectrum reveals vibrations associated with the chromium-oxygen bonds. A band observed around 661 cm⁻¹ can be attributed to the Cr-O bond stretching in chromium acetate. researchgate.net The presence of a µ₃-O-Cr₃ cage, a common structural motif in these complexes, gives rise to distinctive vibrational features. acs.org

O-H Vibrations: The presence of hydroxide ligands and coordinated water molecules is confirmed by characteristic O-H stretching and bending vibrations, typically observed in the regions of 3600-3750 cm⁻¹ and around 1600 cm⁻¹, respectively. researchgate.net

The table below summarizes typical IR vibrational frequencies observed for chromium acetate complexes.

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

| Asymmetric COO⁻ Stretching (νₐₛ) | ~1550 - 1610 | Indicates the nature of the carboxylate coordination. |

| Symmetric COO⁻ Stretching (νₛ) | ~1415 - 1450 | Used in conjunction with νₐₛ to determine the coordination mode. |

| C-H Stretching and Bending | ~1300 - 1400, ~2900 | Confirms the presence of the acetate methyl group. researchgate.net |

| Cr-O Stretching | ~660 - 730 | Provides direct evidence of the chromium-oxygen bond. researchgate.net |

| O-H Stretching (hydroxide/water) | ~3600 - 3750 | Confirms the presence of hydroxide or water ligands. researchgate.net |

This table is based on data from multiple sources and represents typical ranges.

UV-Vis spectroscopy is employed to study the d-d electronic transitions of the chromium(III) ion and to monitor changes in the speciation of chromium(III) acetate hydroxide in solution. tandfonline.comlibis.be The d³ electronic configuration of Cr(III) in an octahedral ligand field gives rise to three spin-allowed transitions from the ⁴A₂g ground state to the ⁴T₂g, ⁴T₁g(F), and ⁴T₁g(P) excited states. prepp.in

The absorption spectra of aqueous solutions of chromium(III) acetate hydroxide typically show two main absorption bands in the visible region. tandfonline.comresearchgate.net For example, aqueous solutions of Cr(III) acetate hydroxide have been observed to exhibit changes in their UV-Vis spectra over time, which can be influenced by factors such as temperature and concentration. tandfonline.comlibis.be These changes are often associated with hydrolysis and alterations in the coordination sphere of the chromium ion. tandfonline.com The position and intensity of these bands are sensitive to the ligand environment around the chromium center. For instance, the substitution of water molecules by other ligands can cause a noticeable shift in the absorption maxima. researchgate.net

The following table presents typical UV-Vis absorption maxima for Cr(III) complexes in aqueous solution.

| Transition | Wavelength (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| ⁴A₂g → ⁴T₂g | ~570 - 630 | ~10 - 100 |

| ⁴A₂g → ⁴T₁g(F) | ~400 - 450 | ~10 - 100 |

| Charge Transfer (Ligand to Metal) | < 300 | > 1000 |

This table provides general ranges for octahedral Cr(III) complexes.

The kinetics of the changes in the UV-Vis spectra can be used to study the stability and transformation of different chromium species in solution. libis.betandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, provides valuable information about the ligand environment and the dynamics of chromium(III) acetate hydroxide complexes in solution. Due to the paramagnetic nature of Cr(III), the NMR signals of nearby nuclei are often broadened and shifted.

¹H NMR: In ¹H NMR spectra of chromium(III) acetate solutions, the resonance of the acetate protons is influenced by the paramagnetic Cr(III) center. libis.be The changes in the transverse relaxation time (T₂) of water protons can be monitored to follow the hydrolysis and gelation processes involving chromium(III) acetate complexes. tandfonline.comtandfonline.com The chemical environment of the acetate ligands (e.g., bridging, terminal) can also be probed. researchgate.netlibis.be

²H NMR: Deuterium (²H) NMR has been effectively used to study the coordination of deuterated acetate ligands to the chromium(III) center. optica.orgacs.org By assigning the ²H NMR peaks for ionic, unidentate, bidentate, and bridging acetate groups, a more detailed picture of the complex's structure in solution can be obtained. optica.org This technique has been instrumental in characterizing the different acetate environments in solution. researchgate.netresearchgate.net

The paramagnetic effect of Cr(III) can make direct observation of ligand protons challenging. However, monitoring the relaxation times of solvent or ligand nuclei provides an indirect but powerful method to study the behavior of these complexes in solution. tandfonline.com

Mass spectrometry, especially soft ionization techniques like Fast Atom Bombardment (FAB) mass spectrometry, is crucial for confirming the existence of polynuclear chromium clusters in the gas phase. optica.orgsciensage.info This technique helps in determining the molecular weight and confirming the composition of the cluster core. sciensage.info

For chromium(III) acetate hydroxide, FAB mass spectrometry has been used to confirm the presence of the cyclic trinuclear chromium(III) species, [Cr₃O(CH₃COO)₆]⁺, in solution. researchgate.netoptica.orgresearchgate.netresearchgate.net The observation of molecular ion peaks corresponding to these trimeric and other cluster fragments provides direct evidence for their existence. acs.orgacs.orgrsc.org

The table below shows an example of a mass spectrometry finding for a related chromium cluster.

| Ion Fragment | m/z (Observed) | Significance |

| [Cr₆S₇Cl(PEt₃)₆]⁺ | 1280.96 | Confirms the presence of a hexanuclear chromium cluster with mixed ligands. rsc.org |

This is an example from a study on related chromium sulfide (B99878) clusters and illustrates the utility of the technique.

While obtaining single crystals of chromium(III) acetate hydroxide itself can be challenging, X-ray crystallography of related chromium acetate complexes provides invaluable and definitive information about their solid-state structures. researchgate.net These structures serve as models for understanding the coordination geometries and bridging modes present in the more complex hydroxide-containing systems.

Many chromium(III) acetate complexes adopt a characteristic oxo-centered trimeric structure, [Cr₃O(O₂CR)₆L₃]ⁿ⁺, where three chromium ions form an equilateral triangle around a central oxygen atom. researchgate.netrsc.org The chromium ions are bridged by six carboxylate ligands, and the coordination sphere of each chromium is typically completed by a terminal ligand (L), such as water. researchgate.net

For instance, the crystal structure of basic chromium acetate reveals a trimeric cluster where three octahedrally coordinated Cr(III) ions are linked to a central oxygen. researchgate.net Each chromium is also coordinated to four bridging acetate moieties and one water molecule. researchgate.net

The table below provides crystallographic data for a related chromium(II) acetate complex, illustrating the type of information obtained from X-ray crystallography.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| [Cr₂(OAc)₄(H₂O)₂] | Monoclinic | C2/c | 13.105 | 8.568 | 13.838 | 116.71 | rsc.org |

This data is for a related chromium(II) complex but exemplifies the detailed structural parameters derived from X-ray diffraction.

Chromatographic and Separative Methods for Solution Speciation

The speciation of chromium(III) acetate hydroxide in aqueous solution is complex, with multiple species coexisting in equilibrium. Chromatographic techniques are essential for separating these different complexes based on their properties, such as size and charge.

The combination of chromatographic separation with spectroscopic characterization of the isolated fractions is a powerful strategy for unraveling the complex solution chemistry of chromium(III) acetate hydroxide.

Ion-Exchange Chromatography for Charged Species Separation

Ion-exchange chromatography is a pivotal technique for the separation and characterization of the various species present in chromium(III) acetate hydroxide solutions. Given that the replacement of acetate ligands with hydroxyl groups can lead to the formation of different charged species, this method allows for their separation based on their net ionic charge. optica.org

Commercial preparations of chromium(III) acetate are often complex mixtures. Studies utilizing ion-exchange chromatography have successfully resolved these mixtures into their constituent components. For instance, analysis has revealed the presence of multiple species, including the positively charged trinuclear complex, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺, alongside other charged purple complexes and neutral violet species. researchgate.net This separation is critical for understanding the composition of these materials and for isolating specific complexes for further study.

The methodology often involves the use of specialized chelating resins that exhibit selectivity for transition metals like chromium(III). sysrevpharm.org The separation process is highly dependent on the pH of the solution, as the charge of the chromium complexes and the binding affinity to the resin can change significantly with pH. sysrevpharm.orgonepetro.org For example, at near-neutral pH, Cr(III) can form hydroxo species, and as the pH increases, it may precipitate as chromium hydroxide. onepetro.orgsmith.edu Researchers have demonstrated that by carefully controlling the pH and eluent composition, distinct chromium species can be effectively separated. In some applications, pre-column derivatization is used to convert Cr(III) cations into negatively charged complexes, allowing for their separation on anion-exchange columns. researchgate.net

The findings from ion-exchange chromatography confirm that chromium(III) acetate solutions are not composed of a single entity but rather an equilibrium of various charged and neutral polynuclear complexes. researchgate.net

Computational Chemistry Approaches for Structural Prediction and Validation

To complement experimental data, computational chemistry provides powerful tools for predicting and validating the structures of chromium(III) acetate hydroxide complexes at an atomic level. These methods offer insights into geometry, electronic structure, and behavior in solution that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and optimize the geometry of molecules. For chromium(III) acetate complexes, DFT calculations have been systematically employed to predict stable structures and understand the nature of the metal-ligand bonding. scirp.org

Time-dependent DFT (TD-DFT) extends these capabilities to the study of electronically excited states, allowing for the calculation and prediction of UV-Vis spectra, which can then be compared with experimental spectroscopic measurements for structural validation. scirp.org

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of these complexes in a solution environment. MD simulations model the interactions of the chromium complex with a large number of solvent molecules (typically water) over time, providing a picture of its solution-phase behavior. nih.govacs.org

A typical MD simulation involves placing the chromium complex within a simulation box filled with water molecules. The system's evolution is then simulated using a force field, such as COMPASS II, under specific thermodynamic conditions (e.g., an NPT ensemble, which maintains constant particle number, pressure, and temperature). nih.govacs.org These simulations can reveal how the complex interacts with the solvent, the stability of the coordination sphere, and the potential for ligand exchange with water molecules. acs.org Radial distribution functions (RDFs) can be calculated from the simulation trajectory to determine the average distances and coordination numbers between the chromium ion and surrounding atoms, such as the oxygen atoms of the acetate ligands and water molecules. nih.govacs.org

Analysis of Bond Lengths, Bond Angles, and Coordination Geometries

A critical aspect of structural elucidation is the precise determination of bond lengths, bond angles, and coordination geometries. Computational methods provide these parameters with a high degree of accuracy, which can be compared against experimental data from techniques like X-ray crystallography.

For chromium(III) acetate complexes, DFT calculations have been used to determine key structural parameters. The Cr-O bond length is of particular interest. Calculations for a model [Cr(CH₃COO)₃]⁰ complex yield an average Cr-O bond length of approximately 2.01 Å, which aligns well with experimentally measured values of around 2.008 Å. scirp.org The chromium(III) ion, with its d³ electronic configuration, typically adopts a stable octahedral coordination geometry, which minimizes repulsion between ligands and results in kinetically robust complexes. wikipedia.org The table below summarizes typical bond lengths found in chromium(III) complexes.

| Parameter | Description | Typical Value (Å) | Source |

| Cr-O (acetate) | Bond length between Chromium(III) and an oxygen atom of a bridging acetate ligand. | 2.01 | scirp.org |

| Cr-O (hydroxide) | Bond length between Chromium(III) and an oxygen atom of a bridging hydroxide ligand. | 1.92 - 1.97 | acs.orguni-muenchen.de |

| Cr-O (water) | Bond length between Chromium(III) and an oxygen atom of a coordinated water molecule. | 2.39 | nih.gov |

This table presents interactive data based on computational and experimental findings.

Analysis of bond angles such as O-Cr-O, Cr-O-C, and C-C-O further defines the coordination polyhedron around the chromium center and the orientation of the ligands. scirp.org

Theoretical Vibrational Frequency Analysis and Comparison with Experimental Data

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful experimental technique for identifying functional groups and probing molecular structure. Theoretical vibrational frequency analysis, performed computationally after a DFT geometry optimization, calculates the expected vibrational modes and their corresponding frequencies. scirp.org This allows for a direct comparison with experimental IR spectra, aiding in the assignment of spectral bands and validating the proposed structure. unirioja.es

For chromium acetate complexes, the stretching frequencies of the carboxylate group (COO⁻) are particularly diagnostic. The difference between the antisymmetric (ν_asym_) and symmetric (ν_sym_) stretching frequencies can indicate the coordination mode of the acetate ligand (e.g., monodentate, bidentate, or bridging). researchgate.net Theoretical calculations for a tris-acetate chromium(III) complex show good agreement with experimental data. scirp.org The calculated frequencies are often scaled by a factor (e.g., 0.952) to correct for anharmonicity and other systematic errors in the computational method. scirp.org

The table below presents a comparison of theoretical and experimental vibrational frequencies for key modes in a chromium(III) acetate complex.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Source |

| ν_asym(COO) | Antisymmetric stretching of the carboxylate group. | 1526 | ~1530 | scirp.orgresearchgate.net |

| ν_sym_(COO) | Symmetric stretching of the carboxylate group. | 1494 | ~1450 | scirp.orgresearchgate.net |

This table contains interactive data comparing computed and observed vibrational frequencies.

This close agreement between theoretical and experimental vibrational data provides strong evidence for the accuracy of the computationally predicted structure. scirp.orgresearchgate.net

Coordination Chemistry and Solution Phase Dynamics of Chromium Iii Acetate Hydroxide

The coordination chemistry of chromium(III) is characterized by its kinetic inertness, a result of the d³ electron configuration which confers high crystal field stabilization energy in an octahedral geometry. wikipedia.org However, the presence of acetate (B1210297) and hydroxide (B78521) ligands introduces a rich and varied dynamic behavior in solution, influencing substitution reactions and the formation of complex architectures.

Ligand Exchange Kinetics and Mechanisms

Ligand substitution reactions at a chromium(III) center can proceed through various mechanisms, primarily categorized as associative or dissociative pathways. The specific pathway is highly dependent on the nature of the ligands already coordinated to the metal center.

Substitution reactions in octahedral chromium(III) complexes are generally slow but can exhibit characteristics of either associative interchange (Iₐ) or dissociative interchange (Iₔ) mechanisms. In an Iₐ mechanism, the incoming ligand plays a significant role in the transition state, leading to a seven-coordinate intermediate. This is often evidenced by a strong dependence of the reaction rate on the nature of the entering ligand. For instance, the reaction of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, with various ligands shows rate constants that vary by several orders of magnitude, which is indicative of an associative mechanism. libretexts.org

Conversely, a dissociative (Iₔ) mechanism involves the initial breaking of a metal-ligand bond to form a five-coordinate intermediate, and the rate is less sensitive to the identity of the incoming ligand. libretexts.org The presence of a hydroxide ligand in the coordination sphere, as is the case in Chromium(III) acetate hydroxide, has a profound labilizing effect. The substitution of an aqua ligand in [Cr(H₂O)₅OH]²⁺ is significantly faster than in [Cr(H₂O)₆]³⁺. ias.ac.in This is attributed to the π-donating ability of the hydroxide ligand, which weakens the trans Cr-OH₂ bond, facilitating its cleavage. ias.ac.in Activation parameters for these reactions, such as a lower activation enthalpy (ΔH‡), suggest a significant associative character in the interchange process, where both bond-breaking and bond-making are crucial in the transition state. ias.ac.in

| Incoming Ligand (Y⁻) | Rate Constant, k (M⁻¹s⁻¹) |

|---|---|

| NCS⁻ | 5 x 10⁻¹¹ |

| NO₃⁻ | 7.3 x 10⁻¹⁰ |

| Cl⁻ | 2.9 x 10⁻⁸ |

| Br⁻ | 1.0 x 10⁻⁷ |

Data sourced from Chemistry LibreTexts. libretexts.org

The pH of the aqueous solution is a critical factor controlling the rate of ligand substitution. The rate of reaction is significantly accelerated with an increase in pH. ias.ac.inresearchgate.net This is because of the deprotonation of coordinated water molecules to form hydroxo species like [Cr(H₂O)₅OH]²⁺. This hydroxo complex is much more reactive (labile) towards substitution than the fully hydrated hexaaqua ion. researchgate.netsemanticscholar.org

The hydrolysis of chromium acetate, where acetate ligands are displaced by hydroxide groups, is also strongly influenced by pH. onepetro.orgresearchgate.net In studies of aquo ligand substitution from hydroxopenta-aquo chromium(III) by amino acids, the pseudo-first-order rate constant was observed to increase substantially with rising pH in the range of 4.5 to 5.4. ias.ac.in This dependency underscores the role of the deprotonated chromium species as the primary reactive species in this pH range.

| pH | k_obs (x 10⁵ s⁻¹) |

|---|---|

| 4.5 | 6.9 |

| 4.8 | 12.4 |

| 5.0 | 15.5 |

| 5.2 | 25.6 |

| 5.4 | 40.2 |

Data sourced from the Indian Academy of Sciences. ias.ac.in

In polynuclear chromium(III) complexes, hydroxide and acetate ions frequently act as bridging ligands, connecting two or more metal centers. The specific compound "Chromium(3+);acetate;hydroxide" is known to exist as a tetramer of binuclear Cr₂(OH)₃(OAc)₃ subunits, where the subunits are linked by both acetate and hydroxide ligands. wikipedia.org These bridges are integral to the structure and stability of the resulting polynuclear species. zenodo.org

The presence of bridging ligands can influence the kinetics of substitution reactions. Reactions involving bridged dinuclear complexes may proceed via mechanisms where the cleavage of a bridge is a key step. zenodo.org Hydroxide bridges, in particular, play a role in the electronic communication between metal centers and can affect the lability of terminal ligands. Acetate ligands are also well-known to form stable bridges, as seen in the ubiquitous basic chromium acetate cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺, which features a central oxo ligand and six bridging acetate groups. wikipedia.org

Hydrolysis and Condensation Processes

In aqueous solution, chromium(III) ions undergo hydrolysis, a process where coordinated water molecules are deprotonated. This is the initial step towards the formation of larger, polynuclear species through condensation reactions, where hydroxo- or oxo-bridges are formed.

The extent of hydrolysis and condensation is highly dependent on factors such as pH, chromium concentration, and temperature. nih.gov Mononuclear hydrated chromium(III) ions are predominant only at low pH (below 3-4). nih.gov As the pH increases, hydrolysis leads to the formation of species like Cr(OH)²⁺ and Cr(OH)₂⁺. These species can then undergo condensation (olation) to form dimers, such as Cr₂(OH)₂⁴⁺, and subsequently larger aggregates. cost-nectar.eu

In concentrated and aged solutions, cationic tetrameric complexes containing both single and double hydroxo bridges between chromium(III) ions have been identified as the main hydrolysis products. nih.govresearchgate.netacs.org A well-characterized oxo-bridged species is the trinuclear [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation. wikipedia.org At very high pH, the precipitate of chromium(III) hydroxide redissolves, and in concentrated alkaline solutions (pH ≈ 15), polymeric chains of six-coordinated chromium(III) ions connected by double hydroxo bridges, with a composition of (Cr(OH)₄)ₙⁿ⁻, are formed. nih.gov

| Equilibrium Reaction | log K |

|---|---|

Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -3.60 ± 0.07 |

Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.65 ± 0.20 |

2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.29 ± 0.16 |

3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺ | -9.10 ± 0.14 |

Data sourced from NECTAR COST Action TD1407. cost-nectar.eu

Solutions of chromium(III) acetate hydroxide are dynamic, with their composition evolving over time in a process known as aging. This process involves the slow continuation of hydrolysis and condensation reactions, leading to the gradual formation of more complex and larger polynuclear species. onepetro.orgnih.gov The preparation of chromium acetate solutions often involves an aging period to allow these equilibria to be established. onepetro.org

The stability of these solutions is intrinsically linked to pH. As established, polynuclear species form as the pH rises. However, above pH 5, the solubility of chromium(III) decreases sharply, often leading to the precipitation of amorphous chromium(III) hydroxide. onepetro.orgnih.gov While the polymeric chains formed at very high pH (≈15) are stable for extended periods, lowering the pH to below 15 causes these polymers to slowly precipitate over months, forming an amorphous phase structurally similar to α-chromium(III) oxide hydroxide. nih.govresearchgate.net This demonstrates that aging can lead to a loss of solution stability and the formation of solid phases, driven by the slow kinetics of olation and oxolation (formation of oxo-bridges) reactions.

Equilibria Between Monomeric and Polynuclear Forms

In aqueous solutions, chromium(III) ions readily undergo hydrolysis and polymerization, leading to the formation of polynuclear complexes where metal centers are bridged by hydroxide or other ligands. The most well-known form of basic chromium acetate is the trinuclear oxo-centered cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. wikiwand.comwikipedia.org This complex features a central oxygen atom bridging three chromium(III) centers, with acetate and water molecules completing the coordination sphere of each metal ion. wikiwand.comwikipedia.org Another identified structure is a tetramer of binuclear subunits, [Cr₂(OH)₃(OAc)₃]₄, linked by acetate and hydroxide ligands. wikipedia.org

The equilibrium between these stable polynuclear cores and simpler monomeric or dimeric species is a key feature of the solution chemistry of chromium(III) acetate hydroxide. The position of this equilibrium is highly dependent on factors such as pH, temperature, and the total concentration of chromium. At lower pH values, protonation of the bridging hydroxide or oxo groups can favor the dissociation of polynuclear structures into smaller fragments, potentially down to monomeric species like [Cr(H₂O)₆]³⁺ or its partially hydrolyzed form, [Cr(H₂O)₅(OH)]²⁺. nih.gov

Studies on related systems, such as hydroxo-bridged dinuclear chromium(III) complexes, provide direct insight into these equilibria. For instance, the equilibrium between monomeric fac-[CrL₃(H₂O)₃]³⁺ type complexes and their corresponding trihydroxo-bridged dimers can be quantified. scispace.com The dimerization process involves the reaction of two monomeric units to form a larger, bridged species. scispace.com These equilibria can be slow to establish due to the substitution-inert nature of the Cr(III) center. nih.gov The formation of various isomers, including racemic and meso forms of the dimers, adds further complexity to the solution-phase dynamics. scispace.com

The table below summarizes dimerization constants for a model chromium(III) system, illustrating the equilibrium between monomeric and dimeric forms.

| Reacting Monomers | Dimeric Product | log(KD / M-1) |

|---|---|---|

| Monomern+ + Monomer(n+1)+ | Dimer(2n+1)+ | 5.6 |

Data derived from studies on fac-[Cr(Me₃-tame)(H₂O)₃]³⁺ systems, which serve as a model for hydroxo-bridged dimerization in Cr(III) complexes. scispace.com

Interaction with Competitive Ligands in Aqueous Media

The acetate, hydroxide, and aqua ligands within the coordination sphere of chromium(III) acetate hydroxide can be replaced by other ligands present in the solution. libretexts.org This process, known as ligand exchange or substitution, is fundamental to the compound's reactivity. Due to the kinetic inertness of Cr(III), these reactions are often slow. nih.gov The outcome of competitive interactions depends on both the thermodynamic stability of the potential new complexes and the kinetics of the substitution process.

The affinity of a ligand for a metal ion is quantified by the stability constant (or formation constant, Kf) of the resulting complex. A higher stability constant indicates a more thermodynamically favorable complex. In the case of chromium(III) acetate hydroxide, ligands that can form more stable complexes with Cr(III) than acetate or hydroxide can, in principle, displace them.

Carboxylate ligands with additional donor groups capable of chelation, such as oxalic acid or malonic acid, often form significantly more stable complexes with Cr(III) than the simple monodentate acetate ion. researchgate.netresearchgate.net For example, the stability constant for the Cr(III)-oxalate complex is substantially higher than for Cr(III)-acetate, indicating a strong thermodynamic driving force for ligand exchange. researchgate.netresearchgate.net Inorganic anions like sulfate (B86663) can also replace water molecules in the coordination sphere, forming sulfato-complexes. libretexts.org

The following table presents the logarithmic stability constants (log β) for the formation of 1:1 complexes between Cr(III) and various competing ligands.

| Ligand | log β₁ | Reference |

|---|---|---|

| Acetate | ~3.3 (Estimated) | researchgate.net |

| Propionic acid | 4.70 | researchgate.net |

| Oxalic acid | 5.34 | researchgate.netresearchgate.net |

| Malonic acid | 7.06 | researchgate.net |

| Citric acid | 7.69 | researchgate.net |

| Sulfate (SO₄²⁻) | ~1.6 | researchgate.net |

While stability constants predict the thermodynamic outcome, kinetics govern the rate at which these ligand exchange reactions occur. The substitution reactions of Cr(III) complexes are significantly influenced by the identity of both the entering and the existing ligands.

The presence of a hydroxide ligand in the coordination sphere of a chromium(III) aqua complex, forming [Cr(H₂O)₅(OH)]²⁺, has a profound labilizing effect on the remaining water ligands. ias.ac.innih.gov This is because the hydroxide ion is a strong π-donor, facilitating the cleavage of the Cr-OH₂ bond, particularly in the position trans to the hydroxide. ias.ac.innih.gov Consequently, substitution reactions on hydroxo-chromium(III) species are much faster than on the fully hydrated [Cr(H₂O)₆]³⁺ ion. ias.ac.in The mechanism for these reactions is often proposed to be an interchange mechanism, where the distinction between associative (Iₐ) and dissociative (Iₑ) pathways is important. For the reaction of [Cr(H₂O)₅(OH)]²⁺, evidence often points towards an associative interchange process, where the formation of the new bond with the incoming ligand is as important as the breaking of the old bond in the transition state. ias.ac.in

Studies on the reaction of Cr(III) with other carboxylates, such as dihydroxybenzoic acids, show that the process often occurs in multiple steps. nih.govnih.gov The initial step is typically the rapid formation of an outer-sphere complex, followed by the rate-determining substitution of a water molecule by one of the carboxylate's donor groups. nih.gov This is often followed by a faster, intramolecular chelation step if the ligand is bidentate. nih.gov

The reaction with sulfate ions is also a well-documented example of competitive ligand exchange. libretexts.org In solutions containing chromium(III) salts like chrome alum, the violet color of [Cr(H₂O)₆]³⁺ often appears green. libretexts.orghomescience.net This color change is indicative of one or more water ligands being replaced by sulfate ions to form species like [Cr(H₂O)₅(SO₄)]⁺. libretexts.org This demonstrates that even ligands with moderate stability constants can effectively compete for coordination sites, especially when present in high concentrations.

Reactivity and Mechanistic Investigations of Chromium Iii Acetate Hydroxide in Chemical Transformations

Catalytic Activity and Reaction Mechanisms

Chromium(III) acetate (B1210297) hydroxide (B78521) has proven to be an efficient catalyst for the preparation of 1-monoacylglycerols (1-MAGs) through the reaction of glycidol (B123203) and fatty acids. researchgate.netsamaterials.com This catalytic process achieves high conversions, between 90-95%, under mild reaction conditions and with short reaction times, notably without the formation of byproducts. researchgate.net

The proposed catalytic mechanism involves the coordination of the chromium complex with the reactants. This interaction facilitates the ring-opening of the glycidol molecule and subsequent esterification with the fatty acid. Compared to traditional base catalysis, the use of chromium acetate results in higher selectivity for the desired monoaddition compound. researchgate.net Kinetic studies have been instrumental in elucidating these pathways, leading to the development of a kinetic equation that accurately describes the experimental data. researchgate.net

The catalytic activity of chromium(III) acetate hydroxide is not attributed to a single molecular structure but to an array of polynuclear Cr(III) complexes present in the commercial material. researchgate.net Ion-exchange chromatography has revealed that commercial samples contain several distinct species, such as the trinuclear cation [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ and other charged purple complexes. researchgate.net The neutral violet complex [Cr₈(OH)₈(O₂CCH₃)₁₆] has also been identified. researchgate.net

In catalytic cycles, these varied chromium(III) species can exist in different oxidation states, although the +3 state is the most stable and dominant. rsc.org The ability of chromium to cycle between oxidation states allows it to participate in various chemical transformations, including oxidation reactions. rsc.org In some catalytic applications, a reduction of chromium from a higher oxidation state (+6) to the active +3 state has been observed. researchgate.net The trimetallic arrangement, where six acetate groups bridge three chromium ions connected by a central oxygen atom, is a common structural feature believed to be crucial for its catalytic function. acs.org

The catalytic performance of chromium(III) acetate hydroxide is significantly influenced by reaction parameters such as temperature and catalyst concentration.

Temperature: Higher temperatures generally increase the rate of reaction. However, in the synthesis of 1-MAGs, "mild reaction conditions" are cited as optimal, suggesting that excessively high temperatures may lead to undesirable side reactions or catalyst degradation. researchgate.net In polymer gelation, temperature is a critical factor, with higher temperatures increasing the rate of precipitation of chromium, a competing reaction to the desired crosslinking. onepetro.orgresearchgate.net

Catalyst Concentration: The concentration of the chromium catalyst directly impacts the reaction rate. In polymer crosslinking systems, increasing the concentration of chromium acetate can accelerate gelation. mst.edu However, there is an optimal concentration beyond which the gel strength may decrease. This is because excessive chromium(III) ions can reduce the degree of polymer chain entanglement, thus weakening the resulting gel structure. mst.edu

The table below summarizes the general influence of these conditions:

Table 1: Influence of Reaction Conditions on Catalytic Performance

| Parameter | Effect on Catalytic Synthesis (e.g., 1-MAG) | Effect on Polymer Crosslinking |

|---|---|---|

| Temperature | Increased rate, but mild conditions are optimal to avoid side reactions. researchgate.net | Accelerates gelation; also increases the rate of undesirable chromium precipitation. onepetro.orgresearchgate.net |

| Catalyst Concentration | Higher concentration generally increases reaction rate. | Accelerates gelation up to an optimal point; excessive concentration can weaken the final gel. mst.edu |

Crosslinking Mechanisms in Polymer Systems

Chromium(III) acetate hydroxide is widely used as a crosslinking agent for polymers, particularly partially hydrolyzed polyacrylamide (HPAM), to form gels. researchgate.netresearchgate.net These gels are employed in applications such as enhanced oil recovery to modify water production profiles. researchgate.net

The crosslinking mechanism between chromium(III) acetate hydroxide and HPAM is a ligand substitution reaction. The process is initiated when an acetate ligand attached to the chromium complex is displaced by a carboxylate group from the hydrolyzed polyacrylamide chain. researchgate.netonepetro.org This forms a chromium acetate-polymer bond, creating a bridge between different polymer chains and leading to the formation of a three-dimensional gel network. onepetro.orgscribd.com

Spectroscopic analyses, such as Fourier transform infrared spectroscopy (FTIR), have confirmed this mechanism. researchgate.net The affinity of the acetate complexes as ligands is strong, and their substitution by the polymer's carboxylate groups is considered the initial, rate-determining step of the crosslinking reaction. researchgate.net This delayed mechanism is advantageous in applications requiring the gelant solution to be injected deep into a reservoir before gelation occurs. researchgate.net In more complex systems, such as those involving a composite of chromium acetate and phenolic resin prepolymer (PRP), the chromium(III) first forms a complex with the PRP, which then reacts with the HPAM. scu.edu.cn

When a solution of chromium(III) acetate hydroxide and a polymer is injected into a porous matrix, particularly carbonate-rich formations like dolomite, a critical competing reaction occurs: the precipitation of chromium. onepetro.orgscribd.com This phenomenon can limit the depth of gel penetration and is a primary mechanism for chromium retention in the rock. onepetro.orgonepetro.org

The precipitation is caused by the hydrolysis of the chromium acetate complex, where acetate ligands are displaced by hydroxide groups. onepetro.orgscribd.com This process is highly dependent on the pH of the solution. onepetro.org Fluid-rock interactions, especially with carbonate minerals, can increase the solution's pH to values between 9 and 10, which significantly accelerates chromium hydrolysis and precipitation. onepetro.orgonepetro.org The process often begins with an induction period, after which insoluble chromium(III) colloids, such as Cr(OH)₃(H₂O)₃, form and precipitate from the solution. onepetro.org

The rate of precipitation is influenced by several factors, as detailed in the table below. onepetro.orgresearchgate.net

Table 2: Factors Affecting Chromium Precipitation from Acetate Solutions

| Factor | Effect on Precipitation | Note |

|---|---|---|

| pH | Increasing pH significantly decreases the induction period and increases the precipitation rate. | Induction period drops from ~1,200 min at pH 7 to <200 min at pH 10 (at 25°C). onepetro.orgresearchgate.net |

| Temperature | Higher temperatures increase the rate of precipitation. onepetro.orgresearchgate.net | |

| Acetate Ion Concentration | Increasing the acetate-to-chromium mole ratio delays precipitation. onepetro.orgresearchgate.net | The acetate ligand helps to stabilize the chromium complex in solution. |

| Salinity | Both salinity and the type of salt have a significant effect on the precipitation rate. onepetro.orgresearchgate.net | |

| Porous Media Contact | Precipitation occurs faster in porous cores (e.g., dolomite) than in bulk solutions. researchgate.net | The induction period observed in bulk solutions is often absent in core experiments. researchgate.net |

Understanding these precipitation phenomena is crucial for designing effective polymer gel treatments, as the loss of chromium from the solution can inhibit the desired gelation process. researchgate.net

Kinetic Models for Crosslinking Processes

The crosslinking of polymers, such as partially hydrolyzed polyacrylamide (HPAM), by chromium(III) acetate hydroxide is a complex process that has been the subject of numerous kinetic investigations. The gelation process is critical in applications like enhanced oil recovery, where controlling the reaction rate is essential. onepetro.org

The initial step in the crosslinking mechanism is the "uptake reaction," where the chromium(III) complex reacts with a carboxylate group on the polymer chain. researchgate.netonepetro.org This is followed by further reactions that lead to the formation of a three-dimensional gel network. The stronger affinity of the acetate ligands in the chromium complex, compared to inorganic ligands, results in a slower, more controlled gelation process, which is often desirable. onepetro.orgingentaconnect.com This substitution of the acetate ligand by the polymer's carboxylate group is considered the initial rate-determining step. ingentaconnect.com

Kinetic studies on the uptake reaction of chromium(III) acetate by HPAM have led to the development of a rate expression for the disappearance of unreacted Cr(III). The reaction rate is dependent on the concentrations of the chromium trimer, the HPAM, and the pH of the solution. onepetro.org Research has shown that the reaction order with respect to both the Cr(III) ion and the carboxylate groups on the polymer is comparable to crosslinking systems that use inorganic chromium(III) salts. onepetro.org

Further investigations have revealed that the reaction between Cr(III) and HPAM can exhibit biphasic pseudo-first-order kinetics under certain conditions. uis.no The influence of reactant concentrations has been studied, leading to the proposal of possible mechanisms that are consistent with the observed kinetic behavior. uis.no The stoichiometry of the reaction suggests that one Cr(III) ion interacts with approximately two carboxylate groups on the polymer. uis.no

Mathematical models have been developed to simulate the chemical reactions involved in the formation of the gel network. These models are based on statistical probabilities of reactions and can predict molecular weight averages and distributions as a function of the reaction's conversion. researchgate.net The gelation time, a key parameter in practical applications, is influenced by several factors, as summarized in the table below.

| Parameter | Effect on Gelation Time | Observations |

|---|---|---|

| Temperature | Decreases with increasing temperature | The reaction rate increases at higher temperatures, leading to shorter gelation times. researchgate.net |

| Polymer Concentration | Decreases with increasing concentration | Higher polymer concentration leads to a stronger dependence on gelation time compared to crosslinker concentration. researchgate.net |

| Crosslinker Concentration | Weaker dependence compared to polymer concentration | Changes in chromium acetate concentration have a less pronounced effect on gelation time. researchgate.net |

| pH | Decreases with increasing pH (typically in the 4.0 to 5.5 range) | The influence of pH is less pronounced for acetate systems compared to those with inorganic chromium salts. onepetro.org |

| Polymer Hydrolysis Degree | Decreases with increased carboxylate content | A higher degree of hydrolysis in HPAM results in faster reaction rates. onepetro.org |

Redox Reactivity of Chromium(III) Centers within the Complex

The redox chemistry of chromium is characterized by several accessible oxidation states, with chromium(III) being the most stable. homescience.netub.edu The electronic configuration of the Cr(III) ion (a d³ ion) in an octahedral coordination environment contributes to its kinetic robustness, making its complexes, including chromium(III) acetate hydroxide, relatively inert. wikipedia.org

The chromium(III) center in the acetate hydroxide complex exhibits considerable stability against both oxidation and reduction under typical environmental conditions. The +3 oxidation state is the most stable form of chromium in aqueous solutions, both acidic and alkaline. homescience.net

Stability Against Oxidation: Oxidation of chromium(III) to the higher, and more toxic, chromium(VI) state requires the presence of strong oxidizing agents. For instance, in an alkaline environment, hydrogen peroxide can oxidize chromium(III) to the chromate(VI) ion. chemguide.co.uklibretexts.org This reaction typically involves first treating the Cr(III) species with an excess of a strong base, like sodium hydroxide, to form the hexahydroxochromate(III) ion, which is then oxidized upon warming with hydrogen peroxide. chemguide.co.uklibretexts.org In the absence of such strong oxidants and alkaline conditions, chromium(III) acetate hydroxide is stable against oxidation. The material is known to be incompatible with strong oxidizing agents. samaterials.com

Stability Against Reduction: Reduction of chromium(III) to chromium(II) is a thermodynamically unfavorable process under normal conditions. The chromium(II) state is a powerful reducing agent and is readily oxidized back to the more stable chromium(III) state by water or atmospheric oxygen. homescience.net Consequently, the chromium(III) center in the acetate hydroxide complex is highly resistant to reduction in most chemical environments.

Advanced Applications in Chemical Industries and Materials Science

Applications in Dyeing and Textile Chemistry

In the textile industry, achieving vibrant and lasting colors is paramount. Chromium(3+);acetate (B1210297);hydroxide (B78521) plays a crucial role as a mordant, a substance that fixes a dye to the fabric by forming a coordination complex with the dye molecule. This process significantly improves the dye's fastness to washing, light, and perspiration. Chrome dyes, as they are known, are particularly valued for their ability to produce deep, rich shades, especially navy and black, on natural protein fibers like wool.

The effectiveness of chromium(3+);acetate;hydroxide as a mordant lies in the ability of the chromium(III) ion to act as a Lewis acid, accepting electrons from dye molecules and functional groups on the textile fibers to form strong coordinate bonds. The process can be applied in several ways: pre-mordanting, where the fabric is treated with the chromium compound before dyeing; meta-mordanting, where the mordant is added to the dyebath; and post-mordanting (or afterchroming), where the dyed fabric is treated with the mordant.

| Mordanting Step | Description | Mechanism |

| 1. Mordant Application | The textile fiber is exposed to an aqueous solution of this compound. | The Cr(III) ions diffuse into the fiber structure. |

| 2. Dyeing | The mordanted fiber is introduced into a dyebath. | Dye molecules penetrate the fiber. |

| 3. Complex Formation | The Cr(III) ion forms coordinate bonds with both the fiber's functional groups and the dye's chelating groups. | A stable, insoluble dye-mordant-fiber complex is formed, locking the color in place. |

Chemistry in Photographic Emulsion Hardening

In traditional photography, the emulsion layer consists of light-sensitive silver halide crystals suspended in a gelatin matrix. The structural integrity of this gelatin layer is crucial for the quality and durability of the photographic material. This compound is used as a hardening agent to strengthen this emulsion.

The hardening process involves the cross-linking of the polymer chains within the gelatin. Gelatin is a protein derived from collagen and contains numerous carboxyl groups along its polypeptide chains. The trivalent chromium ions (Cr³⁺) released from the chromium acetate hydroxide complex act as cross-linking agents. Each Cr³⁺ ion can form coordinate bonds with the carboxyl groups of different gelatin molecules, effectively creating a bridge between them. This three-dimensional network structure significantly increases the mechanical strength and thermal stability of the emulsion, making it more resistant to scratching and preventing it from swelling excessively during the development process. The reaction must be controlled, as excessive acidity can retard the cross-linking, while alkalinity can cause the precipitation of chromium hydroxide.

Role in Tanning Processes

The conversion of raw animal hides into durable leather is known as tanning, a process in which chromium-based compounds are extensively used, with approximately 80-90% of all leather being chrome tanned. This method is favored for its speed and the superior qualities it imparts to the leather, such as high thermal stability, softness, and dimensional stability.

The primary component of animal hides is the protein collagen. The tanning process stabilizes the collagen fiber structure against microbial degradation and heat. Chromium(III) compounds are highly effective tanning agents because the Cr³⁺ ions form strong coordinate cross-links between the carboxyl groups of the collagen polypeptide chains.

When hides are treated with a solution of a basic chromium salt like this compound, the chromium complexes penetrate the collagen matrix. The chromium ions then react with the free carboxyl groups on the side chains of amino acid residues (like aspartic acid and glutamic acid) in the collagen. This cross-linking action binds the collagen fibrils together, transforming the putrescible hide into a stable, non-perishable material known as leather. The resulting chrome-tanned leather exhibits a significantly increased shrinkage temperature, a key indicator of successful tanning.

The reactivity of the chromium(III) ion needs to be carefully controlled to ensure it penetrates the hide evenly before significant fixation occurs on the surface. If the chromium binds too quickly, the outer layers become over-tanned while the interior remains raw. This is prevented by using "masking agents," which are typically carboxylate ligands that temporarily form complexes with the chromium ions.

Acetate ions from the this compound compound can themselves act as masking agents. Other organic acids and their salts, such as formates, are also added to the tanning bath. These masking agents compete with the collagen's carboxyl groups to bind with the chromium, reducing the reactivity of the chromium complexes. This allows the smaller, masked chromium complexes to diffuse uniformly throughout the cross-section of the hide. As the pH of the tanning bath is gradually raised, the masking ligands are displaced, and the chromium is able to react with the collagen in a controlled and uniform manner, resulting in consistently tanned leather. The affinity of different ligands for chromium varies, influencing their effectiveness as masking agents.

| Masking Agent | Relative Affinity to Cr(III) | Effect on Tanning |

| Hydroxide | Very High | Strong complexation, can lead to precipitation if pH is too high. |

| Oxalate | High | Strong masking effect. |

| Citrate | High | Strong masking effect. |

| Acetate | Moderate | Reduces Cr(III) reactivity, allowing for even penetration. |

| Formate | Moderate | Slightly weaker masking than collagen's carboxyl groups, allowing for effective fixation. |

| Sulfate (B86663) | Low | Weak masking effect. |

Precursor Chemistry for Chromium-Based Materials

Beyond its traditional applications, this compound serves as a valuable precursor in materials science for the synthesis of advanced chromium-containing materials. Metal carboxylates, in general, are excellent starting materials for producing ultra-high purity compounds, catalysts, and nanoscale materials because they can be decomposed under controlled conditions to yield desired products.

This compound is a moderately water-soluble crystalline source that decomposes to chromium oxide upon heating. This thermal decomposition provides a reliable route to synthesize chromium(III) oxide (Cr₂O₃), a highly stable ceramic material with applications as a pigment, abrasive, and catalyst. The use of a well-defined molecular precursor allows for greater control over the purity, particle size, and morphology of the final oxide product. Furthermore, chromium carboxylate complexes have been investigated for their catalytic properties and as precursors for creating metal-organic frameworks (MOFs) and other complex coordination polymers.

Synthesis of Chromium Oxide and Related Compounds

Chromium(3+);acetate;hydroxhydroxide, also known as basic chromium acetate, serves as an effective precursor in the synthesis of high-purity chromium(III) oxide (Cr₂O₃) and other related chromium compounds. americanelements.com Its utility in this capacity stems from its decomposition upon heating to form chromium oxide, making it a valuable material for creating advanced materials, including catalysts and nanoparticles. americanelements.com The thermal decomposition process allows for the production of finely divided, high-purity chromium oxide powders, a critical requirement for many specialized applications in materials science.

The synthesis of chromium oxide from this compound is primarily achieved through thermal decomposition, a process also known as calcination. This method involves heating the precursor material at a controlled temperature in a specific atmosphere. The organic components (acetate and hydroxide groups) are driven off, leaving behind chromium oxide. The characteristics of the resulting chromium oxide, such as particle size, surface area, and crystallinity, are highly dependent on the calcination temperature and duration.

Detailed research into the thermal decomposition of various chromium precursors, such as chromium nitrate (B79036) and chromium sulfate, provides insight into the general principles that also apply to this compound. nanochemres.orgiosrjournals.org Studies have shown that calcination temperature is a critical parameter in determining the final properties of the synthesized chromium oxide nanoparticles. researchgate.net

Research Findings on Chromium Oxide Synthesis:

Precursor Decomposition: this compound is a moderately water-soluble crystalline chromium source that decomposes to chromium oxide upon heating. americanelements.com Acetate-based precursors are considered excellent for the production of ultra-high purity compounds and nanoscale materials. americanelements.com

Methodology: The common method for producing chromium oxide from a precursor like this compound is solid-state thermal decomposition. nanochemres.orgnanochemres.org This technique is valued for its simplicity and ability to produce pure, single-phase chromium oxide. nanochemres.org

Influence of Temperature: The calcination temperature directly influences the physical properties of the resulting chromium oxide nanoparticles. Higher calcination temperatures generally lead to an increase in particle size and improved crystallinity. researchgate.net For instance, the synthesis of Cr₂O₃ nanoparticles from other precursors has demonstrated that increasing the calcination temperature from 500 °C to 600 °C can result in more uniform particle size and shape. nanochemres.org

Characterization of Products: The synthesized chromium oxide is typically characterized using various analytical techniques. X-ray Diffraction (XRD) is used to confirm the crystalline structure, often identifying the Eskolaite phase of Cr₂O₃. nanochemres.orgiosrjournals.org Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to analyze the morphology and particle size of the nanoparticles, which can range from 20 to 100 nanometers depending on the synthesis conditions. iosrjournals.orgnanochemres.orgorientjchem.org

The data below, extrapolated from studies on similar chromium precursors, illustrates the typical relationship between calcination temperature and the resulting particle size of chromium oxide.

Table 1: Effect of Calcination Temperature on Chromium Oxide Nanoparticle Size

| Calcination Temperature (°C) | Average Particle Size (nm) | Crystal Structure |

|---|---|---|

| 500 | ~30 - 80 | Rhombohedral (Eskolaite) |

| 600 | ~40 - 100 | Rhombohedral (Eskolaite) |

Note: Data is representative of typical findings in the synthesis of chromium oxide nanoparticles via thermal decomposition of chromium salt precursors. researchgate.netnanochemres.org

The use of this compound as a precursor offers a reliable route to high-purity chromium(III) oxide. The ability to control the physical properties of the final product through the careful management of synthesis parameters, particularly calcination temperature, makes this a versatile method for applications in catalysis, advanced pigments, and the development of novel nanomaterials. americanelements.comkashanu.ac.ir

Theoretical and Computational Studies on Structure, Dynamics, and Reactivity

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the properties of transition metal complexes. For chromium(III) acetate (B1210297) hydroxide (B78521), these calculations can predict molecular geometries, thermodynamic stabilities, and provide a detailed picture of the electronic structure and bonding.

The fundamental structure of what is commonly referred to as basic chromium acetate is the trinuclear oxo-centered cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. wikipedia.org DFT calculations on this and analogous trinuclear chromium(III) oxo-carboxylate complexes are crucial for determining the optimized geometry, including bond lengths and angles, which are often in excellent agreement with experimental data from X-ray crystallography. researchgate.net

For the [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation, DFT calculations would typically predict a structure with a central µ₃-oxo ligand bridging three chromium(III) ions arranged in a nearly equilateral triangle. researchgate.net Each pair of chromium ions is also bridged by two acetate ligands. The coordination sphere of each octahedral Cr(III) center is completed by a terminal water molecule. wikipedia.org The hydroxide anions in the bulk material are understood to be counter-ions to this cationic cluster.

Energetic calculations can provide insights into the stability of the complex and the thermodynamics of ligand substitution reactions. For instance, the binding energies of the acetate and aqua ligands can be computed, helping to understand the complex's stability in different chemical environments.

Table 1: Representative Predicted Structural Parameters for a Trinuclear Chromium(III) Carboxylate Core from DFT Calculations

| Parameter | Predicted Value Range |

| Cr-µ₃O Bond Length | 1.90 - 1.95 Å |

| Cr-O(acetate) Bond Length | 1.95 - 2.05 Å |

| Cr-O(water) Bond Length | 2.00 - 2.10 Å |

| Cr-Cr Distance | 3.25 - 3.35 Å |

| Cr-O-Cr Angle | ~120° |

Note: These values are typical ranges derived from computational studies on analogous trinuclear metal carboxylate complexes and may vary depending on the specific functional and basis set used.

DFT calculations are particularly powerful for analyzing the electronic structure and the nature of chemical bonds within the complex. Analysis of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity and electronic transitions of the molecule.

The bonding in the {Cr₃O} core is a key feature. The interaction between the chromium d-orbitals and the oxygen p-orbitals leads to the formation of delocalized molecular orbitals that contribute to the stability of the trinuclear cluster. Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be used to determine the partial atomic charges on the chromium, oxygen, and carbon atoms, providing a quantitative measure of the ionic and covalent character of the bonds. These studies generally confirm the +3 oxidation state of the chromium centers. researchgate.net